2-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

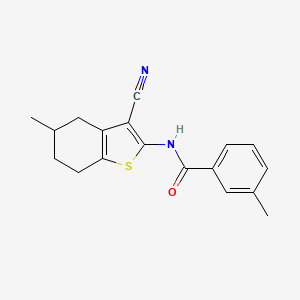

2-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid, also known by its CAS Number 20069-28-7, is a chemical compound with a molecular weight of 205.3 . It is typically stored at room temperature and is available in powder form . The IUPAC name for this compound is [(1-pyrrolidinylcarbothioyl)sulfanyl]acetic acid .

Molecular Structure Analysis

The InChI code for 2-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid is 1S/C7H11NO2S2/c9-6(10)5-12-7(11)8-3-1-2-4-8/h1-5H2,(H,9,10) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

2-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid is a powder that is stored at room temperature . Its molecular weight is 205.3 .Aplicaciones Científicas De Investigación

Synthetic Methods and Applications

- Development of Analytical Methods: A study by Tomokuni and Ogata (1972) describes a method for the quantitative analysis of urinary δ-aminolevulinic acid, showcasing the use of related compounds in analytical chemistry for health and safety applications, particularly in monitoring lead exposure (Tomokuni & Ogata, 1972).

- Catalysis in Organic Synthesis: Zhao and Seidel (2015) reported on the asymmetric A(3) reactions of secondary amines, including pyrrolidine, in the presence of copper iodide and a co-catalyst. This method allows for the enantioselective synthesis of propargylamines, demonstrating the role of pyrrolidine derivatives in facilitating highly selective chemical transformations (Zhao & Seidel, 2015).

- Material Science and Chemistry: The study by Datta and Kumar (2014) on the reactive extraction of pyridine-2-carboxylic acid using non-toxic extractant and diluent systems highlights the importance of such compounds in the development of safer, more efficient chemical processes (Datta & Kumar, 2014).

Fundamental Research and New Materials

- Self-Assembly and Molecular Interactions: Research by Schmuck and Wienand (2003) on the self-assembly of guanidiniocarbonyl pyrrole carboxylate zwitterion in water showcases the fundamental interactions that can drive the formation of highly stable dimeric structures, emphasizing the potential of pyrrolidine derivatives in designing new molecular systems (Schmuck & Wienand, 2003).

- Pharmaceuticals and Drug Development: The synthesis of anti-influenza compound A-315675 as reported by DeGoey et al. (2002) involves the use of pyrrolidine derivatives, underlining their importance in the development of new therapeutic agents (DeGoey et al., 2002).

Propiedades

IUPAC Name |

2-(pyrrolidine-1-carbothioylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S2/c1-6(7(10)11)13-8(12)9-4-2-3-5-9/h6H,2-5H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLKLWSFCZPILB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC(=S)N1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-Dimethoxyphenyl)-5-[1-(3,5-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2765256.png)

![N-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(2,4,6-trimethoxyphenyl)propanamide](/img/structure/B2765257.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2765259.png)

![Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2765260.png)

![N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2765261.png)

![N-(2-methoxybenzyl)-3-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2765262.png)

![N-(2,4-difluorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B2765263.png)

![Methyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2765266.png)

![6-(1H-indol-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2765273.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2765275.png)

![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 1H-indole-3-carboxylate](/img/structure/B2765276.png)